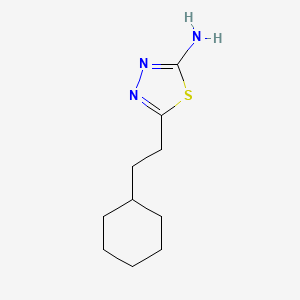

![molecular formula C12H16O4 B2708241 2-[3-(2-甲基丙氧基)苯氧基]乙酸 CAS No. 392237-83-1](/img/structure/B2708241.png)

2-[3-(2-甲基丙氧基)苯氧基]乙酸

描述

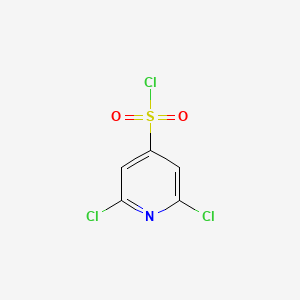

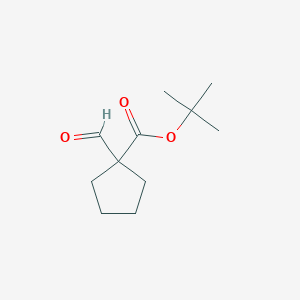

“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is a chemical compound with the molecular formula C12H16O4 . It is also known by its IUPAC name, (3-isobutoxyphenyl)acetic acid .

Molecular Structure Analysis

The molecular weight of “2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is 208.26 . The InChI code for this compound is 1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is a powder at room temperature .科学研究应用

Medicinal Chemistry

This compound is used in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds . It’s used to study the utilization of drugs and their biological effects .

Synthesis of Pharmaceuticals

“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is used in the synthesis of pharmaceuticals . It’s used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .

Development of COX-2 Inhibitors

This compound is used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .

Biological Evaluation

It’s used in the biological evaluation of novel phenoxy acetic acid derivatives . Compounds derived from it showed significant COX-2 inhibition, indicating powerful pharmacological potential .

In Vivo Testing

This compound is used in in vivo testing to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness . Some compounds derived from it showed significant anti-inflammatory effects without causing stomach ulcers .

Pain-Relieving Effects

Compounds derived from “2-[3-(2-Methylpropoxy)phenoxy]acetic acid” are thoroughly analyzed for their pain-relieving effects . They also showed significant in vivo inhibition for paw thickness .

Histological Changes

This compound is used to study histological changes . The potent compounds derived from it were tested for their effects on histological changes .

Toxicological Properties

It’s used to study toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .

安全和危害

This compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

属性

IUPAC Name |

2-[3-(2-methylpropoxy)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCERKOAASBOHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

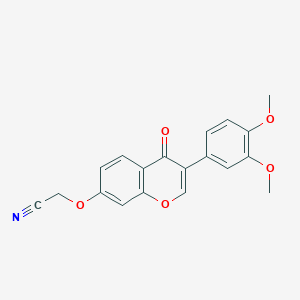

![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)

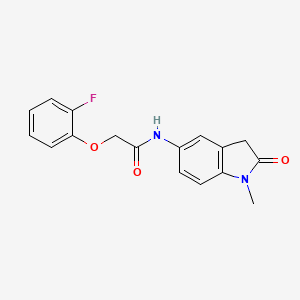

![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)

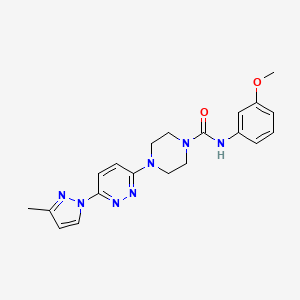

![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)